3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid
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Overview
Description
- The methoxycarbonyl group can be introduced via esterification reactions using methanol and a suitable acid catalyst.
- The carboxylic acid group can be introduced through oxidation reactions, such as the oxidation of an aldehyde or alcohol precursor using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods:
In an industrial setting, the production of 3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like crystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid typically involves the following steps:
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Formation of the Indazole Ring:
- The indazole ring can be synthesized through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indazole core.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions to form derivatives with higher oxidation states. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction:
- Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
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Substitution:
- The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide can be used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of esters, ethers, or other substituted derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: It can be used as a probe to study biological pathways and enzyme activities due to its structural similarity to biologically active indazole derivatives.
Medicine:
Pharmaceutical Development: The compound’s indazole core is a common motif in drug design, making it a valuable intermediate in the synthesis of potential therapeutic agents.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid is largely dependent on its functional groups and the specific biological target. The indazole core can interact with various enzymes and receptors, modulating their activity. The methoxycarbonyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
- 3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide
- 3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1H-indazole-5-methyl ester
- 3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1H-indazole-5-amine
Uniqueness:
- Functional Groups: The presence of both methoxycarbonyl and carboxylic acid groups provides unique reactivity and binding properties.
- Biological Activity: The specific arrangement of functional groups can result in distinct biological activities compared to similar compounds.
Properties
CAS No. |
1781666-28-1 |
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Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.2 |
Purity |
0 |
Origin of Product |
United States |
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